REACTION_SMILES
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[CH3:10][NH:11][C:12]([O:13][CH3:14])=[N:15][N+:16](=[O:17])[O-:18].[CH3:20][C:21]#[N:22].[ClH:19].[Na+:9].[O:1]1[CH2:2][CH:3]([CH2:6][NH2:7])[CH2:4][CH2:5]1.[OH-:8].[OH2:23]>>[O:1]1[CH2:2][CH:3]([CH2:6][NH:7][C:12]([NH:11][CH3:10])=[N:15][N+:16](=[O:17])[O-:18])[CH2:4][CH2:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNC(=N[N+](=O)[O-])OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCC1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CNC(=N[N+](=O)[O-])NCC1CCOC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |